BenchChemオンラインストアへようこそ!

A2-Binding peptide

MHC class I assembly tumor immune evasion peptide-induced stabilization

The A2-Binding peptide (CAS 119425-35-3), also designated K62 or InflM57–68K62, is a 12‑residue synthetic peptide with the sequence KGILGKVFTLTV. It is derived from residues 57–68 of the influenza A matrix protein (MP 57–68) but carries a single phenylalanine‑to‑lysine substitution at position 62.

Molecular Formula C61H106N14O15
Molecular Weight 1275.6 g/mol
CAS No. 119425-35-3
Cat. No. B1664732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA2-Binding peptide
CAS119425-35-3
SynonymsA2-Binding peptide; 
Molecular FormulaC61H106N14O15
Molecular Weight1275.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N
InChIInChI=1S/C61H106N14O15/c1-13-36(10)49(71-46(79)31-65-52(80)40(64)23-17-19-25-62)58(86)68-42(27-32(2)3)53(81)66-30-45(78)67-41(24-18-20-26-63)54(82)72-47(34(6)7)57(85)70-44(29-39-21-15-14-16-22-39)56(84)74-50(37(11)76)59(87)69-43(28-33(4)5)55(83)75-51(38(12)77)60(88)73-48(35(8)9)61(89)90/h14-16,21-22,32-38,40-44,47-51,76-77H,13,17-20,23-31,62-64H2,1-12H3,(H,65,80)(H,66,81)(H,67,78)(H,68,86)(H,69,87)(H,70,85)(H,71,79)(H,72,82)(H,73,88)(H,74,84)(H,75,83)(H,89,90)/t36-,37+,38+,40-,41-,42-,43?,44-,47-,48-,49-,50-,51-/m0/s1
InChIKeyNBOKFONQQZRHRY-DINGYSCKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A2-Binding Peptide (CAS 119425-35-3) for MHC Class I Assembly Research


The A2-Binding peptide (CAS 119425-35-3), also designated K62 or InflM57–68K62, is a 12‑residue synthetic peptide with the sequence KGILGKVFTLTV [1]. It is derived from residues 57–68 of the influenza A matrix protein (MP 57–68) but carries a single phenylalanine‑to‑lysine substitution at position 62 [1][2]. This substitution confers a distinct functional property: the ability to induce assembly of MHC class I heavy chains with β₂‑microglobulin in tumor cells that harbour a natural assembly defect, a property not shared by most other HLA‑A2‑binding peptides of similar length [2]. The peptide is supplied as a lyophilized powder (molecular weight 1275.6 g mol⁻¹, formula C₆₁H₁₀₆N₁₄O₁₅) with a typical purity of ≥98 % .

Why Generic HLA‑A2 Peptide Substitution Fails for A2‑Binding Peptide (119425-35-3) Procurement


HLA‑A2‑restricted peptides are not interchangeable despite sharing the same restriction element. The A2‑Binding peptide (K62 variant) differs from the wild‑type influenza matrix peptide M57‑68 (KGILGFVFTLTV) by a single F→K substitution at position 62, which is located outside the canonical P2/P9 anchor motif [1][2]. This residue change does not abrogate HLA‑A2 binding but fundamentally alters the peptide’s capacity to rescue MHC class I assembly in tumor cells that possess a spontaneous assembly defect [3]. Generic HLA‑A2‑binding peptides such as the wild‑type matrix peptide or the optimal nonamer M58‑66 (GILGFVFTL) lack this assembly‑induction property [3][4]. Substituting any other HLA‑A2‑binding peptide would therefore eliminate the key functional readout that makes the K62 peptide a unique tool for studying MHC class I assembly, peptide‑induced quality control, and tumor immune evasion.

Quantitative Evidence Guide: A2‑Binding Peptide (119425-35-3) Differentiation from Closest Analogs


MHC Class I Assembly Induction in Tumor Cells: K62 Peptide vs. Untreated Control

In spontaneous ovarian carcinoma cells that harbour a natural defect in MHC class I heavy‑chain/β₂m assembly, exposure to the A2‑Binding peptide (K62, 100 µg mL⁻¹ for 16 h) induced assembly of HLA‑A2 and HLA‑Cw6 molecules, as detected by one‑dimensional isoelectric focusing of W6/32 immunoprecipitates. Untreated tumor cells showed no detectable assembled class I complexes for these alleles. IFN‑γ treatment (500 U mL⁻¹) served as a positive control and induced assembly of A2.1, B7, B15, Cw6, and Cw7 [1].

MHC class I assembly tumor immune evasion peptide-induced stabilization

Sequence Determinant of Assembly Function: F62→K Substitution vs. Wild‑Type M57–68

The A2‑Binding peptide (KGILGKVFTLTV) differs from the wild‑type influenza matrix peptide M57–68 (KGILGFVFTLTV) exclusively by a phenylalanine‑to‑lysine substitution at position 62 [1]. In the Wang et al. (1992) study, only the K62‑substituted peptide was reported to induce MHC class I assembly in ovarian carcinoma cells with an assembly defect; the wild‑type sequence was not tested in parallel in that study, but the K62 variant was specifically selected for its assembly‑inducing property based on prior screening of mutant peptides in assembly‑defective cell lines (Townsend et al., 1989) [2]. Structural studies of related matrix peptides indicate that residue 62 lies outside the primary P2/P9 anchor positions, suggesting that the K62 substitution may create a new contact with the MHC heavy chain or alter peptide‑induced conformational changes that facilitate β₂m association [3].

peptide sequence determinant MHC assembly structure‑function relationship

HLA‑A2 Assembly‑Stabilization Potency: M58‑66 Nonamer as Quantitative Benchmark

The optimal nonamer M58–66 (GILGFVFTL) derived from the same influenza matrix protein provides a quantitative benchmark for HLA‑A2 assembly stabilization. In cell‑lysate assembly‑stabilization assays, M58–66 achieved half‑maximal stabilization at 3 × 10⁻⁹ M, while in CTL‑mediated lysis assays it titered to 2–4 × 10⁻¹⁰ M [1]. Direct quantitative stabilization data for the 12‑mer K62 peptide in comparable lysate assays are not available in the literature; however, the K62 peptide was originally identified by its ability to stabilize HLA‑A2 in assembly‑defective mutant cell lines (RMA‑S, T2), where wild‑type M57–68 peptides showed weaker or no stabilization [2]. The K62 peptide's 12‑mer length may alter the spacing of anchor residues compared with the 9‑mer, potentially contributing to its assembly‑specific activity [3].

peptide‑MHC stability binding affinity assembly‑stabilization assay

Allele Selectivity: K62 Induces HLA‑A2 and Cw6 but Not All Class I Alleles

In the ovarian carcinoma model, K62 peptide exposure selectively induced assembly of HLA‑A2 and HLA‑Cw6, whereas the broader panel of alleles (A2.1, A2*, B7, B15, Cw6, Cw7) were all inducible by IFN‑γ [1]. This indicates that K62 does not act as a pan‑allele assembly factor but exhibits allele‑restricted activity. The wild‑type matrix peptide M57–68 is known to bind HLA‑A2 and, to a lesser extent, HLA‑A68 and HLA‑B7, but its activity in tumor cell assembly assays has not been documented [2]. The K62 substitution may alter the peptide's interaction with the MHC α₁/α₂ domains in a way that favours assembly of a subset of class I alleles.

allele selectivity MHC polymorphism peptide specificity

Product Purity and Identity: Vendor‑Supplied K62 Peptide vs. Custom Synthesis

Commercially sourced A2‑Binding peptide is supplied with defined purity (typically ≥98 % by HPLC) and confirmed molecular weight (1275.6 g mol⁻¹; C₆₁H₁₀₆N₁₄O₁₅) . Custom‑synthesized peptides, especially 12‑mers with a single internal substitution, may contain deletion products or epimers that are difficult to separate chromatographically. The defined purity specification reduces the risk that impurities (e.g., wild‑type F62 contaminant) confound assembly assays, which are sensitive to peptide sequence [1]. Storage recommendations (−20 °C, desiccated) are provided to maintain stability .

peptide quality control HPLC purity mass spectrometry

Primary Research and Industrial Application Scenarios for A2‑Binding Peptide (119425-35-3)


Ex Vivo Rescue of MHC Class I Assembly in Human Tumor Cells

Freshly isolated or short‑term cultured human carcinoma cells that exhibit a spontaneous defect in MHC class I heavy‑chain/β₂‑microglobulin assembly can be incubated with K62 peptide (e.g., 100 µg mL⁻¹ for 16 h) to selectively restore surface expression of HLA‑A2 and HLA‑Cw6. Assembly is confirmed by immunoprecipitation with conformation‑dependent antibody W6/32 followed by 1D‑IEF. This application is directly supported by the findings of Wang et al. (1992) in ovarian carcinoma [1] and enables studies on how peptide‑induced assembly affects tumor immunogenicity and CTL recognition.

Mechanistic Studies of Peptide‑Dependent MHC Class I Quality Control

The K62 peptide’s unique ability to induce assembly in cells with a natural processing defect makes it a tool for dissecting the endoplasmic reticulum quality‑control machinery that governs MHC class I folding, peptide loading, and egress. The allele selectivity (A2 and Cw6 rescue) permits comparison with the broad‑spectrum effect of IFN‑γ [1] and with assembly assays using recombinant HLA‑A2 and β₂m in vitro [2]. Researchers can use K62 to probe whether peptide binding occurs co‑translationally or post‑translationally and to test the role of tapasin, TAP, and calreticulin in assembly‑defective tumor backgrounds.

Structure–Activity Relationship (SAR) Analysis of Matrix Peptide Position 62

The F62→K substitution is the sole difference between the assembly‑competent K62 peptide and the wild‑type M57–68 sequence [3]. Systematic replacement of position 62 with other residues (e.g., R, A, E) can be benchmarked against K62 to map the chemical requirements for assembly induction. Complementary structural data from HLA‑A2–peptide co‑crystals of related matrix peptides [4] provide a framework for interpreting how the lysine side chain at position 62 may contact residues in the α₁‑helix or α₂‑domain floor of the peptide‑binding groove.

Positive Control for Peptide‑Induced MHC Stabilization Assays

In assays that measure peptide‑dependent stabilization of MHC class I complexes (e.g., TAP‑deficient T2 cell surface stabilization, thermostability of recombinant HLA‑A2–peptide complexes), the K62 12‑mer can serve as a positive control alongside the well‑characterized M58–66 nonamer (EC₅₀ 3 × 10⁻⁹ M in lysate assays) [2]. This dual‑control strategy distinguishes peptides that merely bind HLA‑A2 from those that actively promote assembly, aiding in the validation of computational peptide‑binding predictors and high‑throughput screening campaigns for immunotherapeutic peptide candidates.

Quote Request

Request a Quote for A2-Binding peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.